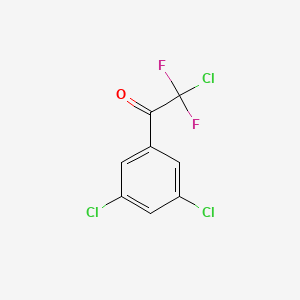
2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone
Cat. No. B8001696
M. Wt: 259.5 g/mol
InChI Key: WMJBSIUHXDANQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492311B2
Procedure details


In a solution of 5.0 g of 3,5-dichloro-1-iodobenzene in 50 ml of t-butylmethylether, 12.2 ml of n-butyl lithium (1.58M hexane solution) was added dropwise at −78° C. with stirring, after the completion of the addition dropwise, stirred at the same temperature for 30 minutes. 6.6 g of chlorodifluoroacetic acid methyl ester was added dropwise at −78° C. with stirring in the reaction mixture, after the completion of the addition dropwise, continued to stir at 0° C. for further 30 minutes. After the completion of the reaction, the reaction mixture was poured in 100 ml of saturated ammonium chloride aqueous solution, extracted with ethyl acetate (100 ml×1). The organic phase was dehydrated with saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain 4.6 g of crude aimed product as pale yellow oily substance. The resulting product was used as such without purification for the next step.





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:8])[CH:7]=1.C[O:11][C:12](=O)[C:13]([Cl:16])([F:15])[F:14]>C(OC)(C)(C)C.C([Li])CCC.[Cl-].[NH4+]>[Cl:16][C:13]([F:15])([F:14])[C:12]([C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[CH:5]=1)=[O:11] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
|
Name
|
|
|
Quantity
|
12.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(F)(F)Cl)=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the completion of the addition dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at the same temperature for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring in the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the completion of the addition dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at 0° C. for further 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (100 ml×1)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(=O)C1=CC(=CC(=C1)Cl)Cl)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
